4-Cyclopentylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBKPVVDUBFDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164874 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-83-8 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Cyclopentylphenol
Regioselective Synthesis Approaches
Regioselective synthesis is crucial for obtaining 4-cyclopentylphenol with high purity, minimizing the formation of ortho- and meta-isomers.
Friedel-Crafts Alkylation of Phenol (B47542) with Cyclopentyl Chloride: Mechanistic Insights and Optimization
The Friedel-Crafts alkylation is a classic and widely used method for the synthesis of this compound. ontosight.ai This electrophilic aromatic substitution reaction involves the alkylation of phenol with a cyclopentylating agent, such as cyclopentyl chloride, in the presence of a Lewis acid catalyst. byjus.commt.com
Mechanism:
The reaction mechanism proceeds through the following key steps:
Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with cyclopentyl chloride to generate a cyclopentyl carbocation electrophile. byjus.commt.com
Electrophilic Attack: The electron-rich phenol ring attacks the cyclopentyl carbocation. The hydroxyl group of phenol is an ortho-, para-director, meaning it activates these positions for electrophilic substitution.
Intermediate Formation: This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the cyclopentyl group, restoring the aromaticity of the ring and yielding the alkylated phenol product. byjus.com
Optimization:
Several factors can be optimized to maximize the yield and regioselectivity for the para-isomer, this compound:
Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions and polysubstitution. slchemtech.com Milder catalysts or alternative catalytic systems are often explored to improve selectivity.
Reaction Conditions: Temperature and reaction time are critical parameters. Lower temperatures generally favor para-substitution due to steric hindrance at the ortho position.
Solvent: The choice of solvent can influence the reaction rate and selectivity.
Challenges in Friedel-Crafts alkylation include the potential for polyalkylation, where more than one cyclopentyl group is added to the phenol ring, and rearrangement of the carbocation, although this is not a concern with a cyclopentyl group. slchemtech.com Careful control of reaction conditions is necessary to minimize these side reactions.
Reduction of 4-Cyclopentylphenone: Catalytic Systems and Reaction Pathways
An alternative regioselective route to this compound involves a two-step process starting with the Friedel-Crafts acylation of phenol to form 4-cyclopentylphenone, followed by its reduction. ontosight.ai
Friedel-Crafts Acylation:
This step introduces an acyl group to the para-position of the phenol ring. The use of an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst leads to the formation of a ketone. byjus.com This method offers high regioselectivity for the para-isomer due to the deactivating nature of the acyl group, which prevents further substitution. mt.com
Reduction of the Ketone:
The resulting 4-cyclopentylphenone is then reduced to this compound. Several catalytic systems can be employed for this reduction:
Clemmensen Reduction: This method uses amalgamated zinc and hydrochloric acid to reduce the ketone.
Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) and a strong base, such as potassium hydroxide. Catalytic versions of the Wolff-Kishner reaction have also been developed. uni-regensburg.de
Catalytic Hydrogenation: This is a widely used industrial method where the ketone is reduced with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often preferred due to its milder conditions and higher efficiency.
Zeolite-Catalyzed Alkylation Strategies for Para-Substitution Selectivity
Zeolites, microporous aluminosilicate (B74896) minerals, have emerged as highly effective and shape-selective catalysts for the alkylation of phenols. rsc.org Their well-defined pore structures can control the access of reactants to the active sites, thereby favoring the formation of specific isomers.
For the synthesis of this compound, zeolites with appropriate pore dimensions, such as ZSM-5, can be used. rsc.org The reaction typically involves the alkylation of phenol with cyclopentene (B43876) or cyclopentanol (B49286). nih.gov
Mechanism with Zeolites:
The mechanism of phenol alkylation over zeolites involves the following steps:
Adsorption: The reactants, phenol and the alkylating agent, adsorb onto the zeolite surface.
Electrophile Formation: The Brønsted acid sites within the zeolite pores protonate the alkylating agent (e.g., cyclopentene) to form a cyclopentyl carbenium ion. pnnl.gov
Alkylation: The adsorbed phenol molecule reacts with the carbenium ion. The confined space within the zeolite pores sterically hinders the formation of the bulkier ortho-isomer, leading to high selectivity for the para-product, this compound.
Desorption: The product desorbs from the catalyst surface.
Advantages of Zeolite Catalysis:
High Para-Selectivity: The shape-selective nature of zeolites leads to a high yield of the desired 4-isomer.
Catalyst Reusability: Zeolites are solid catalysts that can be easily separated from the reaction mixture and regenerated, making the process more environmentally friendly and cost-effective.
Reduced Waste: Zeolite-catalyzed reactions often produce fewer byproducts compared to traditional Friedel-Crafts reactions.
Studies have shown that factors such as the Si/Al ratio of the zeolite, reaction temperature, and the nature of the solvent can significantly influence the catalytic activity and selectivity. rsc.org For instance, in the alkylation of phenol with cyclohexanol (B46403) over a zeolite catalyst, it was found that the dehydration of the alcohol to the corresponding alkene is a crucial preceding step to the alkylation. nih.govpnnl.gov
Stereoselective Synthetic Pathways for Chiral Derivatives
While this compound itself is achiral, the development of stereoselective synthetic pathways is crucial for the preparation of its chiral derivatives, which may have important applications in pharmaceuticals and materials science.
One approach to synthesizing chiral derivatives involves the use of chiral catalysts or auxiliaries in the alkylation or acylation steps. For example, asymmetric Friedel-Crafts reactions can be employed to introduce a chiral cyclopentyl moiety or to functionalize the phenol ring in a stereoselective manner.
Another strategy involves the stereoselective modification of the cyclopentyl ring of this compound. For instance, asymmetric dihydroxylation could be used to introduce chiral diol functionalities.
Furthermore, cascade reactions involving palladium/indium transmetallation processes have been developed for the stereoselective synthesis of chiral β-amino acid derivatives, which could potentially be adapted for the synthesis of chiral derivatives of this compound. core.ac.uk These methods often create multiple new bonds and chiral centers in a single, highly diastereoselective step. core.ac.uk The stereochemical outcome is often controlled by a chiral auxiliary. core.ac.uk
Novel Synthetic Routes and Green Chemistry Principles
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound, aligning with the principles of green chemistry.
Biocatalytic Synthesis Approaches using Oxidoreductases
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. Oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions, have been explored for the synthesis of phenolic compounds. nih.gov
Specifically, flavin-dependent enzymes like vanillyl alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO) have been identified as potential biocatalysts for reactions involving para-substituted phenols. mdpi.com A study identified this compound as a new substrate for both VAO and EUGO. mdpi.commdpi.com
Reaction Pathway:
These enzymes catalyze the oxidation of this compound. For example, VAO and EUGO catalyze the oxidation of this compound to 4-(1-cyclopenten-1-yl)phenol. mdpi.com This reaction proceeds through the transfer of a hydride from the substrate to the FAD cofactor of the enzyme, forming a quinone-methide intermediate. researchgate.netnih.gov
Advantages of Biocatalysis:
High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, leading to purer products and reducing the need for complex purification steps. nih.gov
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous solutions at ambient temperature and pressure, reducing energy consumption and the use of harsh reagents.
Environmental Benignity: The use of enzymes as catalysts is inherently environmentally friendly.
Enzyme engineering and the screening of enzyme libraries can be used to identify variants with improved activity and substrate specificity for the desired transformation. mdpi.comresearchgate.net For instance, a variant of EUGO was identified with increased activity towards this compound. mdpi.commdpi.com
Flow Chemistry and Continuous Processing for this compound Production
The transition from batch to continuous manufacturing is a key development in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and consistency. mit.edu While specific end-to-end continuous processes for this compound are not extensively detailed in public literature, the principles of flow chemistry can be readily applied to its primary synthesis route, the Friedel-Crafts alkylation of phenol.
In a hypothetical flow process, streams of phenol and a cyclopentylating agent (such as cyclopentanol or cyclopentene) would be continuously fed into a heated reactor containing a fixed-bed catalyst. beilstein-journals.org This setup offers superior control over reaction parameters compared to batch reactors.
Key Advantages of a Continuous Flow Approach:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given moment, significantly reducing the risks associated with exothermic reactions or the handling of hazardous materials. beilstein-journals.org The improved surface-area-to-volume ratio allows for highly efficient heat exchange, preventing thermal runaways.
Process Intensification: Continuous processing can lead to higher throughput in a smaller footprint. mit.edu The use of efficient fixed-bed catalysts, such as solid acids, can accelerate reaction rates and simplify product workup. beilstein-journals.org
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time allows for the fine-tuning of the reaction to maximize the yield of the desired para-isomer (this compound) and minimize the formation of ortho-isomers or poly-alkylated byproducts.
Integration and Automation: Flow chemistry setups can be integrated into multi-step syntheses and are amenable to automation, which improves reproducibility and reduces operational costs. mit.edu For instance, the output stream from the alkylation reactor could be directly fed into a purification unit, creating a seamless production line. mit.edu
A continuous process for producing related o-benzylated phenols has been demonstrated by passing a phenol and benzyl (B1604629) alcohol mixture in the vapor phase over an activated alumina (B75360) catalyst, highlighting the feasibility of such gas-phase continuous systems for alkylated phenols. google.com
Sustainable Synthesis: Atom Economy and Waste Minimization in this compound Production
Green chemistry principles are integral to the development of modern synthetic routes. For this compound, sustainability focuses on maximizing the incorporation of reactant atoms into the final product (atom economy) and minimizing waste (E-factor). chembam.comwikipedia.org
The traditional Friedel-Crafts alkylation of phenol can be evaluated using these metrics:
Alkylation with Cyclopentanol: Phenol + Cyclopentanol → this compound + H₂O This pathway is highly atom-economical as the only byproduct is water, a benign and low-molecular-weight molecule.
Alkylation with Cyclopentene: Phenol + Cyclopentene → this compound This reaction is, in principle, 100% atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the product.
Alkylation with Cyclopentyl Chloride: Phenol + Cyclopentyl Chloride → this compound + HCl This route has a lower atom economy due to the formation of hydrogen chloride as a stoichiometric byproduct.
To minimize waste and improve the environmental profile, several strategies can be employed:
Catalyst Selection: The use of reusable solid acid catalysts, such as zeolites or clays (B1170129) like Montmorillonite K10, is a cornerstone of sustainable synthesis. These catalysts replace corrosive and difficult-to-recycle homogeneous catalysts like AlCl₃ or H₂SO₄, simplifying product purification and eliminating hazardous waste streams. scribd.com
Solvent Choice: Replacing hazardous solvents with greener alternatives is crucial. mdpi.com Research into solvent-free (neat) reaction conditions or the use of less toxic solvents like acetonitrile (B52724) has shown promise in related phenolic syntheses. mdpi.com
Waste Valorization: In less atom-economical routes, finding applications for byproducts is a key aspect of waste minimization. wikipedia.org
The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is typically high for fine chemical and pharmaceutical syntheses. chembam.comwikipedia.org By adopting catalytic routes with high atom economy, the E-factor for this compound production can be significantly reduced, aligning its synthesis with the goals of a circular economy. researchgate.net
Derivatization and Functionalization of this compound
The unique structure of this compound, featuring a reactive phenol ring and a modifiable aliphatic moiety, allows for a wide range of chemical transformations. These modifications are used to synthesize a variety of valuable derivatives and polymeric materials.
Electrophilic Aromatic Substitution Reactions of the Phenol Ring
The hydroxyl group of the phenol ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). byjus.com In this compound, the para-position is blocked by the cyclopentyl group, meaning that electrophilic attack occurs exclusively at the two equivalent ortho-positions (C2 and C6). byjus.commasterorganicchemistry.com
Common EAS Reactions at the ortho-positions:
Halogenation: Treatment with bromine (Br₂) in a solvent of low polarity results in the formation of 2-bromo-4-cyclopentylphenol or 2,6-dibromo-4-cyclopentylphenol, depending on the stoichiometry. byjus.com The high activation by the hydroxyl group means that a Lewis acid catalyst is often not required. byjus.com
Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro group (-NO₂) at an ortho-position, yielding 2-nitro-4-cyclopentylphenol. byjus.com
Friedel-Crafts Reactions: Acylation or alkylation can introduce further substituents at the C2 and/or C6 positions, although steric hindrance from the adjacent hydroxyl and cyclopentyl groups may influence reaction feasibility. masterorganicchemistry.com
Formylation (Reimer-Tiemann Reaction): Treating this compound with chloroform (B151607) (CHCl₃) in the presence of a strong base would introduce an aldehyde group (-CHO) at the ortho-position. byjus.com
Carboxylation (Kolbe's Reaction): Reaction of the corresponding phenoxide ion with carbon dioxide (CO₂) would lead to the formation of a carboxylic acid group at the ortho-position. byjus.com
The following table summarizes the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction Type | Reagent(s) | Expected Major Product |
| Bromination | Br₂ | 2-Bromo-4-cyclopentylphenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-cyclopentylphenol |
| Formylation | CHCl₃, NaOH | 2-Hydroxy-5-cyclopentylbenzaldehyde |
| Carboxylation | 1. NaOH, 2. CO₂ | 2-Hydroxy-5-cyclopentylbenzoic acid |
Modifications of the Cyclopentyl Moiety
The cyclopentyl group can also be chemically modified, providing another route to novel derivatives. A key transformation is the bio-catalytic oxidation of the cyclopentyl ring.
Studies have shown that flavin-dependent enzymes like vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO) can catalyze the oxidation of this compound. mdpi.comresearchgate.net This enzymatic reaction introduces a double bond into the aliphatic ring, converting this compound into 4-(1-cyclopenten-1-yl)phenol. mdpi.comresearchgate.net This transformation is highly specific and occurs under mild, environmentally friendly conditions.
Another potential modification involves catalytic hydrogenation or dehydrogenation. While direct dehydrogenation is challenging, processes involving hydrodeoxygenation of related structures suggest that the cyclopentyl ring can be manipulated under catalytic conditions, for instance in the production of high-density fuels from biomass-derived phenols and cyclopentanol. scribd.com
Synthesis of Polymeric Precursors and Macromolecular Architectures
This compound serves as a valuable monomer for creating a variety of polymers and macromolecular structures. ontosight.ai The phenolic hydroxyl group is the primary site for polymerization reactions.
Phenolic Resins: this compound can be used as a phenolic component in the synthesis of resole-type phenolic resins, often in combination with crosslinkers for use in high-performance coatings, including those for food and beverage packaging. google.com
Polyesters: It can act as a chain-terminating agent or be incorporated as a pendant group in polyester (B1180765) backbones. google.com The reaction of the hydroxyl group with polycarboxylic acids or their anhydrides can create polyesters with tailored properties. google.com The bulky, hydrophobic cyclopentyl group can enhance the thermal stability, chemical resistance, and modify the flexibility of the resulting polymer. researchgate.net
Other Polymers: this compound is listed as a potential monomer in the production of polyamides and other polymers. ontosight.ai It is also employed in the synthesis of multi-stage polymer latexes for coating applications. justia.comgoogle.com
The incorporation of the this compound moiety into a polymer backbone results in a macromolecular architecture where the bulky, non-polar cyclopentyl groups are pendant to the main chain. This structure can disrupt polymer chain packing, influencing properties such as glass transition temperature, solubility in organic solvents, and mechanical strength.
Mechanistic Investigations of 4 Cyclopentylphenol Reactions
Reaction Kinetics and Thermodynamics in Synthetic Processes
The synthesis of 4-cyclopentylphenol, typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with cyclopentene (B43876) or a cyclopentyl-containing precursor, is governed by fundamental kinetic and thermodynamic principles. While specific thermodynamic data such as enthalpy (ΔH) and Gibbs free energy (ΔG) for this compound synthesis are not extensively documented in dedicated studies, the general principles of phenol alkylation suggest it is an exothermic process favored at lower temperatures to maximize product yield and minimize side reactions.
Kinetic studies on analogous phenol alkylation reactions provide insight into the factors controlling the reaction rate. The alkylation of phenol is an electrophilic aromatic substitution, and its rate is influenced by temperature, reactant concentrations, and catalyst type and loading. scientific.netunive.it For instance, in the cycloalkylation of phenol with 1-methylcyclopentene (B36725) using a KU-23 catalyst, optimal conditions were found to be a temperature of 110°C, a reaction time of 5 hours, a 1:1 molar ratio of phenol to the alkene, and a catalyst amount of 10% by weight relative to phenol, achieving a product yield of 71.2%. scientific.net
Kinetic modeling of similar processes, such as the alkylation of guaiacol (B22219) with cyclohexene, often employs Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. conicet.gov.ar These models suggest that the rate-limiting step can be the surface reaction between the adsorbed phenol and the adsorbed alkene on the catalyst's active sites. conicet.gov.ar The reaction mechanism often proceeds through the initial formation of a phenyl ether (O-alkylation), which can then rearrange to the more stable C-alkylated phenol products (ortho- and para-isomers). unive.itpnnl.govacs.org The formation of the ether is typically kinetically favored and reversible, while the C-alkylation is thermodynamically driven. pnnl.govacs.org
Interactive Data Table: Kinetic Parameters in Phenol Cycloalkylation
| Parameter | Value/Condition | Catalyst | Reactant | Product Yield | Selectivity | Reference |
| Temperature | 110°C | KU-23 | 1-Methylcyclopentene | 71.2% | 92.8% | scientific.net |
| Reaction Time | 5 hours | KU-23 | 1-Methylcyclopentene | 71.2% | 92.8% | scientific.net |
| Molar Ratio (Phenol:Alkene) | 1:1 | KU-23 | 1-Methylcyclopentene | 71.2% | 92.8% | scientific.net |
| Catalyst Amount | 10 wt% (of phenol) | KU-23 | 1-Methylcyclopentene | 71.2% | 92.8% | scientific.net |
| Temperature | 260°C | Aluminum Phenolate (B1203915) | 1-Methylcyclopentene | 44.3% | 87.6% | scientific.net |
| Molar Ratio (Phenol:Alkene) | 1:2 | Aluminum Phenolate | 1-Methylcyclopentene | 44.3% | 87.6% | scientific.net |
Catalytic Mechanisms in this compound Synthesis and Transformation
Catalysts are central to the efficient and selective synthesis and transformation of this compound. Both solid acid catalysts, such as zeolites, and biocatalysts, like phenol oxidases, play significant roles by providing alternative reaction pathways with lower activation energies.
Zeolites are crystalline aluminosilicates with a porous structure of molecular dimensions, making them highly effective shape-selective catalysts for phenol alkylation. whiterose.ac.ukoaepublish.com Their activity stems from Brønsted acid sites (protons associated with framework aluminum) that protonate the alkylating agent, and Lewis acid sites. whiterose.ac.ukrsc.org The synthesis of this compound, the para-substituted isomer, is favored over ortho- or meta-isomers due to the steric constraints imposed by the zeolite's pore architecture. oaepublish.comresearchgate.net
Large-pore zeolites such as H-Y, H-β, and H-mordenite have proven effective in the analogous alkylation of phenol with cyclohexanol (B46403), leading to high selectivity for the para-product. researchgate.net The mechanism involves the dehydration of the alcohol (or protonation of an alkene like cyclopentene) to form a carbocation intermediate within the zeolite channels. pnnl.gov Reactant and product shape selectivity arises because the diffusion of bulkier ortho-substituted products is restricted within the narrow pores, while the linear geometry of the para-isomer allows it to diffuse out more easily. oaepublish.com Furthermore, transition state shape selectivity can prevent the formation of bulky intermediates leading to undesired byproducts. oaepublish.com For example, in the alkylation of phenol with tert-butanol (B103910) over MCM-22 zeolites, the product selectivity is governed by the different reaction spaces available: sinusoidal channels and larger supercages or external pockets. academie-sciences.fr The choice of zeolite topology and the control of acid site distribution are therefore critical for maximizing the yield of this compound. oaepublish.comrsc.org
Certain flavin-dependent phenol oxidases, such as vanillyl-alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO), can catalyze the transformation of this compound. researchgate.net These enzymes exhibit substrate specificity, and studies have identified this compound as a substrate for both wild-type VAO and EUGO. researchgate.net The enzymatic reaction is a dehydrogenation, converting this compound into 4-(1-cyclopenten-1-yl)phenol as the sole product.
The catalytic mechanism of VAO with 4-alkylphenols is well-studied and proceeds through several key steps. plos.org First, the phenolic substrate must bind in the enzyme's active site in its deprotonated phenolate form. researchgate.net The reaction is initiated by the transfer of a hydride from the alkyl group's α-carbon to the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This results in the formation of a transient p-quinone methide intermediate in complex with the reduced enzyme. nih.govscispace.com This intermediate is then attacked by a water molecule, a step facilitated by active site residues like Asp-170, which is critical for the hydration step. pnas.org Finally, the reduced FAD cofactor is reoxidized by molecular oxygen, completing the catalytic cycle. plos.org
The dynamics of the enzyme's active site are crucial for its activity. Site-directed mutagenesis studies have shown that modifying specific amino acid residues can enhance catalytic efficiency. For instance, the EUGO variant V436I was found to have increased activity towards this compound. researchgate.net This highlights the potential for enzyme engineering to develop biocatalysts tailored for specific transformations of this compound.
Interactive Data Table: Enzymatic Transformation of 4-Alkylphenols
| Enzyme | Substrate | Key Mechanistic Step | Intermediate | Product | Reference |
| Vanillyl-Alcohol Oxidase (VAO) | 4-Alkylphenols (e.g., 4-ethylphenol) | Hydride transfer to FAD | p-Quinone Methide | (R)-1-(4'-hydroxyphenyl)alcohol | nih.govpnas.org |
| Vanillyl-Alcohol Oxidase (VAO) | This compound | Dehydrogenation | p-Quinone Methide | 4-(1-cyclopenten-1-yl)phenol | researchgate.net |
| Eugenol Oxidase (EUGO) | This compound | Dehydrogenation | p-Quinone Methide | 4-(1-cyclopenten-1-yl)phenol | researchgate.net |
| 4-Ethylphenol (B45693) Methylenehydroxylase (4EPMH) | 4-Ethylphenol, 4-Propylphenol | Dehydrogenation followed by hydration | Quinone Methide | Corresponding chiral alcohol | nih.gov |
Transition State Analysis in this compound Derivatization
Transition state analysis provides a detailed picture of the highest-energy point along a reaction coordinate, offering critical insights for catalyst design and mechanism elucidation. grantome.comnih.gov While specific transition state analyses for this compound derivatization are scarce, studies on related systems offer valuable information.
In acid-catalyzed phenol alkylation, computational studies using density functional theory (DFT) have been employed to model the reaction mechanism. acs.org These studies investigate the transition states for both O-alkylation (ether formation) and C-alkylation (ortho and para). The calculations show that an ionic rearrangement mechanism, where the alkyl group migrates from the protonated phenolic ether to the ring, has significantly lower transition state barriers compared to a neutral pathway, accounting for the high yields of C-alkylated products. acs.org The competition between the migrating alkyl group and a hydrogen atom at the substitution site in the ortho-protonated transition state is a determining factor for the final ortho/para product ratio. acs.org
For enzymatic reactions, such as the hydroxylation of 4-ethylphenol by ethylbenzene (B125841) dehydrogenase, DFT calculations have been used to model the transition state (TS) for C-H bond activation. researchgate.net This involves a TS where the hydrogen is being abstracted from the substrate's alkyl side chain. researchgate.net Understanding these transition states is fundamental to explaining the high regio- and stereoselectivity of many enzymatic reactions.
Spectroscopic and Computational Elucidation of Reaction Intermediates
Identifying short-lived reaction intermediates is key to confirming a proposed reaction mechanism. A combination of spectroscopic techniques and computational modeling has been instrumental in characterizing intermediates in reactions involving this compound and related compounds.
The most significant intermediate identified in the enzymatic oxidation of 4-alkylphenols by VAO is the p-quinone methide. nih.govscispace.com This transient species is formed after the initial hydride transfer to the FAD cofactor. plos.org Stopped-flow spectrophotometry has been used to detect this intermediate, which exhibits a characteristic absorbance maximum between 330 nm and 364 nm. nih.govpnas.org The formation of this intermediate is a pivotal step before the subsequent hydration to yield the final alcohol product or dehydrogenation to an alkene. researchgate.netnih.gov In some cases, depending on the substrate and enzyme variant, a covalent adduct between the substrate and the FAD cofactor can also be formed as an intermediate. nih.govscispace.com
In zeolite-catalyzed alkylation, the primary reactive intermediate is the cyclopentyl carbenium ion, formed by the protonation of cyclopentene on a Brønsted acid site. While too reactive to be observed directly under reaction conditions, its existence is inferred from the reaction products. In-situ solid-state NMR spectroscopy on the analogous alkylation of phenol with cyclohexanol has shown that the reaction proceeds sequentially: the alcohol is first dehydrated to an olefin, which is then protonated to form the reactive carbenium ion. pnnl.gov These studies also spectroscopically identified cyclohexyl phenyl ether as a kinetically favored, reversible intermediate, confirming that O-alkylation precedes C-alkylation. pnnl.gov
Advanced Applications of 4 Cyclopentylphenol in Materials Science
Polymer Chemistry and Advanced Materials
The functional groups of 4-Cyclopentylphenol render it a versatile monomer for synthesizing a variety of polymers. Its hydroxyl group provides a reactive site for polymerization, while the cyclopentyl group acts as a modifying agent, imparting specific properties to the resulting material.
This compound as a Monomer in Polyester (B1180765) Synthesis
Polyesters are a class of polymers formed through the creation of ester linkages between monomers. scienceinfo.com Typically, this involves a polycondensation reaction between a dicarboxylic acid and a diol. scienceinfo.comlibretexts.org this compound, with its reactive hydroxyl group, can serve as a phenolic mono-alcohol component in these reactions. ontosight.ai When reacted with dicarboxylic acids or their derivatives, this compound can be incorporated into the polyester chain. ontosight.aigoogle.com This allows for the synthesis of polyesters where the cyclopentyl group is appended to the polymer backbone, modifying the material's final properties. The synthesis of light-sensitive monoesters of this compound has been documented, highlighting its reactivity in esterification processes relevant to polymer chemistry. google.com
Development of High-Performance Resins
High-performance resins, such as epoxy and phenolic resins, are crucial in demanding industrial applications. This compound serves as a valuable precursor for these advanced materials.
Epoxy Resins: The majority of conventional epoxy resins are synthesized from a phenol-containing compound, most commonly bisphenol A (BPA), and epichlorohydrin. magicresin.cawiley-vch.demdpi.com By substituting traditional phenols with this compound, novel epoxy resins with tailored properties can be developed. researchgate.net The incorporation of the cyclopentyl moiety can modify the resin's viscosity, reactivity, and the final thermomechanical properties of the cured material, making it a candidate for creating specialty epoxies for advanced applications. mdpi.comlucintel.com
Phenolic Resins: Phenolic resins are synthesized from the reaction of phenols with aldehydes. science.gov this compound is listed as a potential phenolic monomer for producing these resins. google.com High-performance phenolic resins, such as novolac-cyanate and epoxy-novolac systems, are known for their high thermal stability and char yields, which are critical properties for applications requiring fire resistance. science.gov
Functional Materials Development
The unique structure of this compound makes it a key ingredient in the formulation of functional materials designed for specific, high-value applications, including specialty coatings and advanced composites.
Application in Specialty Coatings and Composites
Specialty Coatings: this compound can be employed in the manufacture of phenolic crosslinkers used in coating systems. google.comgoogle.comjustia.com These crosslinkers are important components in formulations for food and beverage containers, where coating integrity and safety are paramount. google.comgoogleapis.com In a different application, this compound is used to synthesize 1,2-naphthoquinone-2-diazide-4-sulfonic acid monoesters. google.com These molecules are light-sensitive and are used in positive-working photoresist compositions, a critical specialty coating used in the microelectronics industry for patterning circuits. google.com
Composites: Phenolic and epoxy resins are widely used as matrix materials in the fabrication of high-performance composites. lucintel.comscience.gov Resins derived from this compound can be used to create the matrix phase that binds reinforcing fibers, such as graphite (B72142) or glass fibers. science.gov The properties imparted by the cyclopentyl group can enhance the performance of the final composite part. The superior adhesion, chemical resistance, and mechanical performance of such resins make them suitable for demanding sectors including aerospace, wind energy, and industrial pipe manufacturing. lucintel.com
Biological Activity and Mechanistic Studies of 4 Cyclopentylphenol and Its Analogs
Antimicrobial Properties and Mechanisms of Action
Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are widely recognized for their biological activities, including antimicrobial properties. The structure of these compounds, particularly the nature and position of substituents on the aromatic ring, significantly influences their efficacy. 4-Cyclopentylphenol, which features a bulky, hydrophobic cyclopentyl group at the para position relative to the hydroxyl group, has been identified as a compound of interest for its potential antimicrobial effects. Its analogs, which may feature different alkyl groups or additional substitutions like halogens, also exhibit a range of antimicrobial activities.
The antimicrobial potential of this compound and its analogs has been noted in studies investigating agents against foodborne pathogens. sciforum.net The lipophilic nature of the cyclopentyl group can facilitate the compound's interaction with the lipid-rich cell membranes of bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, research on structurally related alkylphenols and their derivatives provides insight into their efficacy. For instance, halogenated analogs show significant activity against various pathogenic bacteria. The introduction of a chlorine atom, as seen in 2-Cyclopentyl-4-chlorophenol, can enhance antimicrobial potency.
Studies on other phenolic compounds provide context for the expected efficacy against common foodborne pathogens such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella spp. uni.lusigmaaldrich.comnih.govinnocua.net For example, compounds like carvacrol (B1668589) and thymol, which are also alkyl-substituted phenols, exhibit potent antibacterial activity. mdpi.com The table below presents MIC values for a chlorinated analog and other related phenolic compounds against relevant foodborne pathogens, illustrating the potential activity of this class of molecules.
| Compound | Bacterium | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Curcumin | Listeria monocytogenes | 125 µg/mL | agriculturejournals.cz |
| Curcumin | Staphylococcus aureus | 125 µg/mL | agriculturejournals.cz |
| Curcumin | Salmonella Typhimurium | 250 µg/mL | agriculturejournals.cz |
| Curcumin | Escherichia coli O157:H7 | 250 µg/mL | agriculturejournals.cz |
| Thymol | Staphylococcus aureus | 3-5 mg/mL | researchgate.net |
| Eugenol (B1671780) | Listeria monocytogenes | 8-11 mg/mL | researchgate.net |
| Carvacrol | Staphylococcus aureus | 15.0 mg/mL | jbtr.or.kr |
| Carvacrol | Escherichia coli O157:H7 | 16.0 mg/mL | jbtr.or.kr |
This table presents data for related phenolic compounds to illustrate the general antimicrobial activity of this chemical class against common foodborne pathogens.
The antimicrobial action of phenolic compounds like this compound is generally multifaceted, targeting several key cellular structures and processes. nih.gov The primary mechanism is the disruption of the bacterial cell membrane's structure and function. nih.govfrontiersin.org
The hydrophobic cyclopentyl group enhances the lipophilicity of the molecule, allowing it to intercalate into the phospholipid bilayer of the bacterial cell membrane. nih.govwikipedia.org This insertion disrupts the membrane's integrity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids, which compromises the cell's viability. nih.govmaranatha.edu
Furthermore, the disruption of the membrane leads to the dissipation of the proton motive force (PMF), which is crucial for ATP synthesis, nutrient transport, and motility. The alteration of the membrane potential is a key step in the bactericidal action of many membrane-active agents. nih.govfrontiersin.org The phenolic hydroxyl group can also contribute to this effect by facilitating ion transport across the destabilized membrane.
Beyond direct membrane damage, phenolic compounds can inhibit essential microbial enzymes and proteins. mdpi.com They can interact with proteins through hydrogen bonding and hydrophobic interactions, leading to denaturation and loss of function. This includes enzymes involved in energy metabolism and virulence factor production, effectively shutting down critical cellular pathways. uni.luchem960.com In some cases, phenolic compounds have also been shown to interfere with nucleic acid synthesis. nih.gov
Efficacy against Foodborne Pathogens
Antioxidant Potential and Free Radical Scavenging Mechanisms
Phenolic compounds are well-established antioxidants, and this compound fits this profile. Its antioxidant capacity is primarily attributed to the reactivity of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The cyclopentyl substituent can modulate this activity by influencing the electronic properties and steric accessibility of the hydroxyl group.
The antioxidant potential of phenolic compounds is commonly evaluated using a variety of in vitro assays. These tests measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.govjmb.or.krnih.gov
In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The result is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺), another colorimetric reaction. gbiosciences.comabcam.com
| Compound (Alkyl Phenol) | Assay Type | Antioxidant Capacity (IC50) | Source |
|---|---|---|---|
| Anacardic Acid-1 (15:1) | Free Radical Scavenging | 0.27 mM | alphonsacashew.comnih.gov |
| Anacardic Acids (mixture) | Free Radical Scavenging | 0.60 mM | alphonsacashew.comnih.gov |
| Cardol-1 (15:1) | Free Radical Scavenging | 1.71 mM | alphonsacashew.comnih.gov |
| Cardanol-1 (15:1) | Free Radical Scavenging | >4.0 mM | alphonsacashew.comnih.gov |
This table presents IC50 values for structurally related alkylphenols from a free radical scavenging assay to illustrate the antioxidant potential of this compound class.
The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), neutralizing it and forming a stable phenoxyl radical.
Phenol-OH + R• → Phenol-O• + RH
The resulting phenoxyl radical is relatively stable and unreactive due to the delocalization of the unpaired electron across the aromatic ring. This resonance stabilization is key to the antioxidant's effectiveness, as it prevents the initiation of new oxidation chain reactions. The cyclopentyl group, being an electron-donating alkyl group, can help to stabilize the phenoxyl radical, potentially enhancing the antioxidant activity.
Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In this pathway, the phenol (B47542) first transfers an electron to the free radical to form a radical cation, which then deprotonates to yield the stable phenoxyl radical. frontiersin.org The predominant mechanism (HAT or SET-PT) can depend on factors such as the structure of the antioxidant, the nature of the free radical, and the solvent system. farmaciajournal.com
In Vitro and In Vivo Antioxidant Assays
Antitumor Activities and Cell Biology
Research into phenol derivatives has revealed potential antitumor properties. sciforum.net An illustrative analog of this compound is Xanthorrhizol, a sesquiterpenoid phenol found in Curcuma xanthorrhiza. Its structure consists of a methylphenol substituted with a dimethyl-hexenyl group, which bears resemblance to the alkyl-substituted phenol motif. Extensive research has demonstrated that Xanthorrhizol possesses significant antiproliferative and pro-apoptotic activity against various human cancer cell lines.
Studies have shown that Xanthorrhizol can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govchem960.com In HCT116 human colon cancer cells, Xanthorrhizol treatment led to cell cycle arrest in the G0/G1 and G2/M phases and an increase in the sub-G1 population, which is indicative of apoptosis. nih.govepa.gov This was associated with the downregulation of key cell cycle proteins such as cyclins (A, B1, D1) and cyclin-dependent kinases (CDK1, 2, 4). nih.gov
The induction of apoptosis by Xanthorrhizol is a central mechanism of its anticancer effect. In HeLa cervical cancer cells and MCF-7 breast cancer cells, Xanthorrhizol treatment resulted in classic apoptotic features like DNA fragmentation and nuclear condensation. chem960.comnih.gov This process is mediated through the intrinsic or mitochondrial pathway of apoptosis. Research shows that Xanthorrhizol can trigger the release of cytochrome c from the mitochondria into the cytoplasm. nih.govfishersci.ca This event initiates a cascade of caspase activation, including the activation of initiator caspase-9 and executioner caspase-3. fishersci.ca Activated caspase-3 then cleaves critical cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell. nih.govnih.gov
Furthermore, the apoptotic activity of Xanthorrhizol is linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Xanthorrhizol has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance in favor of apoptosis. chem960.comnih.gov It also increases the expression of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. chem960.comnih.gov These findings highlight that alkyl-substituted phenols can target fundamental pathways in cancer cell biology, making them interesting candidates for further investigation in oncology. nih.govnih.govnih.gov
Inhibition of Cancer Cell Proliferation and Apoptosis Induction
Phenolic compounds are widely recognized for their potential to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. nih.gov Studies on various phenol derivatives have demonstrated their ability to suppress proliferation in different human cancer cell lines, including those of the breast, cervix, and lung, as well as leukemia. acs.orgnih.gov For instance, certain phenolic acids and their derivatives have been shown to decrease cancer cell viability significantly over time. acs.org Other related compounds, such as honokiol (B1673403) and magnolol, suppress ovarian cancer cell proliferation by inducing cell cycle arrest. phcogj.com This process is crucial, as uncontrolled proliferation is a primary hallmark of cancer. wikipedia.org
The induction of apoptosis is another key mechanism through which phenolic compounds exert their antitumor effects. nih.govphcogj.com This can occur through various cellular signaling pathways. phcogj.com For example, the phenoxyphenol compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP) has been found to selectively induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Blocking the cell cycle at specific phases, such as the G0 phase, can also enhance the apoptotic response in cancer cells. e-century.us
Signaling Pathways Modulated by this compound in Cancer Cells
The antiproliferative and apoptotic effects of phenolic compounds are mediated by their interaction with various intracellular signaling pathways that control cell growth, survival, and death. plos.orgnih.gov While specific pathways modulated by this compound have not been detailed, research on its analogs points to several key networks.
Commonly implicated pathways include:
PI3K/Akt Pathway : This is a central pathway that promotes cell survival and growth. Many phenolic compounds are thought to exert their effects by inhibiting this pathway, thereby promoting apoptosis. plos.orgnih.gov
MAPK Pathways (including ERK and JNK) : These pathways regulate a wide range of cellular processes, including proliferation and apoptosis. The JNK pathway, in particular, is often associated with stress-induced apoptosis, and its activation can be a key factor in the anticancer activity of certain compounds. nih.govmdpi.com
NF-κB Signaling Pathway : This pathway is involved in inflammation and cell survival. Its inhibition can prevent the expression of genes that protect cancer cells from apoptosis. e-century.usnih.gov
p53 Pathway : The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some compounds can activate p53, leading to cell cycle arrest and apoptosis in cancer cells. tjnpr.org
For example, the phenoxyphenol 4-HPPP was found to activate the Ataxia-telangiectasia-mutated and Rad3-related (ATR) DNA repair signaling pathway, leading to the accumulation of DNA damage and subsequent cell death in lung cancer cells. nih.gov
Structure-Activity Relationships for Antitumor Efficacy in Phenol Derivatives
The effectiveness of phenolic compounds as antitumor agents is closely tied to their chemical structure. Structure-activity relationship (SAR) studies help to identify the molecular features responsible for their biological activity. nih.govacs.org
Key structural determinants for the anticancer activity of phenol derivatives include:
The Phenolic Hydroxyl (-OH) Group : The presence and position of hydroxyl groups on the aromatic ring are often critical for activity. These groups can participate in hydrogen bonding and act as hydrogen donors, which is important for antioxidant and pro-oxidant activities that can influence cancer cells. acs.orgrsc.org
The Nature of the Side Chain : The characteristics of the alkyl or other substituent group at the para- or ortho-position of the phenol ring significantly influence its biological effects. Factors such as the length, branching, and lipophilicity (hydrophobicity) of the side chain can affect how the molecule interacts with cellular targets and membranes. acs.orgresearchgate.net For this compound, the bulky, lipophilic cyclopentyl group at the para position is a defining feature that will dictate its specific interactions.
SAR studies have shown that a balance between the hydrophilic (hydroxyl groups) and hydrophobic (alkyl side chain) parts of the molecule is often necessary for optimal antitumor activity. researchgate.net
Enzyme Interactions and Biocatalysis
This compound has been identified as a substrate for a class of flavin-dependent enzymes known as para-phenol oxidases, which are of significant interest for biocatalytic applications. mdpi.commdpi.comnih.gov
This compound as a Substrate for Vanillyl Alcohol Oxidase (VAO)
Vanillyl alcohol oxidase (VAO), an enzyme from the fungus Penicillium simplicissimum, catalyzes the oxidation of a variety of para-substituted phenolic compounds. nih.govwikipedia.org Research has identified this compound as a novel substrate for VAO. mdpi.comnih.govresearchgate.net The enzyme acts on the Cα position of the substituent group. semanticscholar.org The rate of oxidation for 2 mM this compound by His-tagged VAO has been determined to be approximately 3.7-3.9 s⁻¹. semanticscholar.org
| Enzyme | Substrate | Substrate Concentration | Reaction Rate (s⁻¹) | Source |
|---|---|---|---|---|
| His-tagged VAO | This compound | 2 mM | 3.9 | semanticscholar.org |
This compound as a Substrate for Eugenol Oxidase (EUGO)
Eugenol oxidase (EUGO) is a bacterial enzyme that shares structural and functional similarities with VAO. mdpi.comsemanticscholar.org Like VAO, EUGO has been shown to effectively oxidize this compound. mdpi.comnih.govresearchgate.net The measured oxidation rate for 2 mM this compound by His-tagged EUGO is around 1.3-1.7 s⁻¹. semanticscholar.org Furthermore, enzyme engineering efforts have led to the development of EUGO variants with enhanced activity. A specific variant, EUGO (V436I), demonstrated increased activity towards both chavicol and this compound. mdpi.comnih.gov Another engineered variant of Streptomyces coelicolor EUGO (ScEUGO V427I L282M) showed a 2.5-fold improved reaction rate for the dehydrogenation of this compound compared to the most active natural enzyme. livescience.io
| Enzyme | Substrate | Substrate Concentration | Reaction Rate (s⁻¹) | Source |
|---|---|---|---|---|
| EUGO-His | This compound | 2 mM | 1.3 | semanticscholar.org |
| ScEUGO V427I L282M | This compound | Not Specified | 2.5-fold increase vs. natural enzyme | livescience.io |
Biotransformation Pathways and Product Identification
The enzymatic conversion of this compound by both VAO and EUGO results in a dehydrogenation reaction. This process transforms this compound into the product 4-(1-cyclopenten-1-yl)phenol. mdpi.comresearchgate.net This oxidation occurs at the Cα position of the cyclopentyl ring, introducing a double bond. mdpi.comresearchgate.netsemanticscholar.org A similar dehydrogenation reaction is observed with the VAO-homolog Gc4EO from Gulosibacter chungangensis, which also primarily converts this compound to its corresponding vinylphenol product. nih.gov
In the context of human metabolism, a different biotransformation pathway has been identified. A known human metabolite of this compound is (2S,3S,4S,5R)-6-(4-cyclopentylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This structure is consistent with the formation of a glucuronide conjugate, a common metabolic process in the body for detoxifying and increasing the water solubility of phenolic compounds to facilitate their excretion.
Enzyme Engineering for Modified Substrate Specificity
The field of enzyme engineering seeks to improve or alter the properties of enzymes for industrial and biotechnological applications, including enhancing thermostability, catalytic efficiency, and modifying substrate specificity. infinitabiotech.comboku.ac.at In this context, this compound has been identified as a substrate for certain engineered flavin-dependent enzymes.
Vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO) are flavin-dependent enzymes that naturally catalyze the oxidation of various para-substituted phenols. nih.govmdpi.com Their potential as biocatalysts for converting lignin-derived aromatic compounds into valuable chemicals has spurred research into their substrate range and the engineering of variants with improved activity. nih.govsemanticscholar.org
A study utilizing a xylenol orange-based screening assay was conducted to assess the substrate specificity of VAO and EUGO across a panel of 24 potential substrates. nih.govresearchgate.net This screening led to the novel identification of this compound as a substrate for both wild-type VAO and EUGO. nih.govsemanticscholar.orgresearchgate.net The oxidation of this compound by these enzymes yields 4-(1-cyclopenten-1-yl)phenol as the sole product. semanticscholar.orgresearchgate.net This is consistent with previous findings that for 4-alkylphenols with larger alkyl side chains, VAO favors a dehydrogenation reaction over hydroxylation. semanticscholar.org
Furthermore, the screening of a small library of active-site variants of these enzymes identified specific mutations that altered substrate specificity. nih.govsemanticscholar.orgresearchgate.net Notably, the EUGO variant V436I was found to have increased activity towards both chavicol (4-allylphenol) and this compound. nih.govmdpi.comresearchgate.net These findings demonstrate that enzyme engineering can successfully modify para-phenol oxidases to enhance their catalytic efficiency on specific non-natural substrates like this compound, opening avenues for its use in biocatalytic processes. nih.govsemanticscholar.orgresearchgate.net
Endocrine System Interactions and Related Biological Activities
Estrogenic Activity and Receptor Binding Studies
This compound is a compound of interest in studies of endocrine disruption due to its potential estrogenic activity. endocrinedisruption.orgsmolecule.com Estrogenic activity refers to the ability of a chemical to mimic the effects of the natural hormone estrogen, often by binding to estrogen receptors (ERs). nih.gov There are two primary subtypes of the estrogen receptor, ERα and ERβ, which have different tissue distributions and transcriptional activities. digitellinc.com ERβ, in particular, is a target for developing agonists to treat conditions such as depression, anxiety, and dementia, whereas ERα activation can be associated with cancer risks. digitellinc.com
Research has shown that various alkylphenols, particularly those with an alkyl group at the para-position of the phenol ring, can exhibit estrogen-like actions. mdpi.com Studies have evaluated this compound for its ability to activate estrogenic pathways. In a quantitative structure-activity relationship (QSAR) analysis of 120 compounds, this compound was shown to be active in a relative estrogenic gene activation assay, with a reported activity value of 2.41e-06 A. researchgate.net
In a comprehensive case study applying New Approach Methodologies (NAMs) to predict the estrogenic potential of substituted phenols, this compound was included as a source analogue for the target chemical 4-tert-butylphenol (B1678320). nih.govresearchgate.net This study utilized data from the U.S. EPA's ToxCast program, which provides high-throughput screening data for thousands of chemicals. The results for this compound in the ToxCast estrogen receptor agonist area-under-the-curve (AUC) model are presented in the table below.
| Compound | CAS RN | ToxCast ER Agonist AUC Score | Reference |
|---|---|---|---|
| This compound | 1518-83-8 | Not explicitly provided, but used as an analogue | nih.govresearchgate.net |
| 4-tert-butylphenol (Target) | 98-54-4 | 0.161 | nih.govresearchgate.net |
| 4-(Butan-2-yl)phenol (Analogue) | 99-71-3 | 0.163 | nih.govresearchgate.net |
| 4-Butylphenol (Analogue) | 1638-22-8 | 0.282 | nih.govresearchgate.net |
Investigation of this compound as a Potential Endocrine Disruptor
An endocrine disruptor is an exogenous chemical that interferes with any aspect of hormone action. nih.gov Given its demonstrated estrogenic activity, this compound has been investigated as a potential endocrine disruptor. endocrinedisruption.org
The Endocrine Disruption Exchange (TEDX) includes this compound on its list of potential endocrine disruptors. endocrinedisruption.org This listing is supported by research from Schultz et al. (2000), which specifically evaluated the potency of phenolic xenoestrogens (foreign estrogen-like compounds) using a recombinant yeast assay. endocrinedisruption.org The PubChem database also classifies this compound as a potential endocrine disrupting compound. nih.gov The primary mechanism of concern for substituted phenols is their ability to bind to and activate estrogen receptors, thereby mimicking natural hormones and potentially leading to adverse health effects. nih.gov
Comparative Analysis with Other Substituted Phenols for Endocrine Effects
The endocrine-disrupting potential of phenolic compounds is highly dependent on their chemical structure, including the nature and position of the substituent on the phenol ring. windows.net Comparative studies are therefore crucial for understanding these structure-activity relationships.
The study by Schultz, Sinks, and Cronin (2000) systematically examined the effect of substituent size and dimensionality on the estrogenic potency of various phenolic compounds. endocrinedisruption.org This research provides direct comparative data on how alterations to the alkyl group, such as in this compound, affect estrogenic activity relative to other phenols.
Another comparative analysis was performed in an Integrated Approach for Testing and Assessment (IATA) case study, which grouped this compound with other non-hindered phenols like 4-tert-butylphenol, 4-propylphenol, and 4-phenylphenol (B51918) to predict estrogenic potential. nih.govresearchgate.net The study found a high degree of concordance supporting weak estrogenic activity for 4-tert-butylphenol and its analogues based on integrating QSAR models and ToxCast data. nih.gov The structural feature considered most critical for estrogenic activity in phenols is the unhindered hydroxyl group, which can form a hydrogen bond within the estrogen receptor's binding pocket. nih.gov
Furthermore, research into selective estrogen receptor-β (ERβ) agonists has compared the activity of 4-cycloheptylphenols and 4-cyclohexylphenols, which were found to be potent and highly selective ERβ agonists, with the activity of 4-cyclopentylphenols. digitellinc.com This line of research highlights the subtle but significant impact that the size of the cycloalkyl group has on receptor binding and selectivity. digitellinc.com
Other Reported Biological Activities
Role as a Building Block in Drug Discovery and Development
Chemical building blocks are fundamental molecular units that can be linked together to create new, larger compounds for drug discovery. biosolveit.de Access to a diverse range of unique building blocks is essential for synthesizing novel drug candidates. biosolveit.debioblocks.com this compound, with its distinct combination of a phenol ring and a cyclopentyl group, serves as a useful building block in the synthesis of more complex, biologically active molecules. ontosight.aimyskinrecipes.comontosight.ai
Its applications as a synthetic intermediate have been noted in several areas:
Beta-Adrenergic Antagonists: this compound is used as a starting material in the chemo-enzymatic synthesis of the beta-blocker drug, penbutolol. ntnu.no
Estrogen Receptor Agonists: The synthesis of this compound derivatives has been explored as part of a search for selective estrogen receptor-β (ERβ) agonists. digitellinc.com Such compounds are potential leads for drugs to treat conditions like depression, anxiety, and dementia. digitellinc.com
General Bioactive Compounds: The compound is recognized for its potential as an intermediate in the broader synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aiontosight.ai
The use of such phenolic structures as scaffolds allows medicinal chemists to explore how modifications to the cyclopentyl group or the phenol ring affect interaction with biological targets. ontosight.ai
Diuretic and Anti-corrosive Properties of Derivatives
While direct and extensive research focused solely on the diuretic and anti-corrosive properties of this compound derivatives is not widely available in peer-reviewed literature, the broader class of phenolic compounds, to which they belong, has been the subject of studies for these applications. The structural characteristics of this compound, featuring a hydroxyl group on a benzene (B151609) ring, provide a basis for exploring the potential of its derivatives in these areas.
Diuretic Properties of Phenolic Compound Derivatives
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (—OH) bonded directly to an aromatic hydrocarbon ring. The diuretic activity of many medicinal plants has been attributed to their content of phenolic compounds, among other secondary metabolites like terpenoids. researchgate.net These compounds may contribute to diuretic effects through various mechanisms, including the inhibition of renal ion transporters. mdpi.com
Research into the diuretic effects of plant extracts rich in phenolic compounds has shown promising results. For instance, an ethanolic extract of Moroccan Pinus pinaster bark, which is rich in phenolic compounds such as ferulate glucoside, gallic acid, and catechin, demonstrated a significant diuretic effect in animal studies. researchgate.net This suggests that the phenolic constituents are likely responsible for the observed activity. Similarly, studies on other plant extracts have linked the presence of flavonoids, a type of polyphenol, to diuretic properties. amazonaws.com
Although specific studies on this compound derivatives are limited, the general diuretic potential of phenolic compounds provides a rationale for investigating such derivatives. The lipophilic nature of the cyclopentyl group in this compound could influence the pharmacokinetic and pharmacodynamic properties of its derivatives, potentially modulating their interaction with biological targets relevant to diuresis.
Table 1: Examples of Phenolic Compounds and Their Investigated Diuretic Potential
| Compound/Extract | Source/Class | Key Findings | Reference(s) |
| Pinus pinaster Bark Extract | Plant Extract | Rich in phenolic compounds; demonstrated significant diuretic activity in rats. | researchgate.net |
| Flavonoids (e.g., Rutin, Naringenin) | Polyphenols | Showed significant diuretic activity in experimental models, often by blocking the sodium-potassium-chloride co-transporter. | researchgate.net |
| Phenols from Chimaphila japonica | Plant-derived Phenols | Certain isolated phenolic compounds exhibited potent diuretic activity by inhibiting Na+ and Cl- transport. | mdpi.com |
This table is for illustrative purposes and shows the diuretic potential of the broader class of phenolic compounds, as direct data on this compound derivatives is not available.
Anti-corrosive Properties of Phenolic Compound Derivatives
The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a well-established field of research. Phenolic compounds have been identified as effective corrosion inhibitors due to the presence of electron-donating functional groups (the hydroxyl group) and the aromatic ring, which can facilitate adsorption onto metal surfaces. nih.govresearchgate.net This adsorption creates a protective film that isolates the metal from the corrosive environment. mdpi.com
The effectiveness of phenolic compounds as corrosion inhibitors is influenced by their molecular structure. nih.gov The presence of heteroatoms such as oxygen in the hydroxyl group allows for strong coordination with the metal surface. Computational studies on phenolic compounds like hydroxytyrosol (B1673988) and tyrosol have provided insights into their adsorption and reactivity on iron surfaces, highlighting the role of their structural and electronic attributes in corrosion inhibition. nih.gov
Derivatives of this compound could potentially exhibit anti-corrosive properties. The introduction of other functional groups or the synthesis of derivatives like thioethers could enhance their performance. For instance, 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) (B12675391) is noted for its potential application as a stabilizer in plastics and rubber against thermal degradation and oxidation, which involves similar principles of inhibiting unwanted chemical reactions. smolecule.com While this is not direct evidence of anti-corrosive activity on metals, it points to the stabilizing properties of such derivatives. Furthermore, patents have described the use of monosulfides and sulfonic acid esters in corrosion-inhibiting coating compositions, suggesting a potential route for the application of this compound derivatives. google.comgoogleapis.comgoogleapis.com
Table 2: Research on the Anti-corrosive Potential of Phenolic Compounds
| Compound/Extract | Metal | Corrosive Medium | Inhibition Efficiency | Reference(s) |
| 2-ethoxy-4-(oxiran-2-ylmethyl)phenol | C38 steel | 1 M HCl | ~92% at 298 K | x-mol.net |
| Pomegranate Peel Extract | Mild Steel | 1 M HCl | 91.6% | mdpi.com |
| Pachysandra terminalis Extract | Low Carbon Steel | 0.5 M HCl | Showed significant inhibition | researchgate.net |
This table provides examples of the anti-corrosive efficacy of various phenolic compounds to illustrate the potential of this class of compounds, as direct quantitative data for this compound derivatives is not available.
Environmental Fate and Ecotoxicological Implications
Environmental Occurrence and Distribution
While extensive monitoring data specifically for 4-Cyclopentylphenol is limited, information on related alkylphenols suggests that these compounds can be found in various environmental compartments, including water, sediment, and soil. researchgate.net The primary route of entry for many alkylphenols into the environment is through the discharge of municipal and industrial wastewater. sfei.org For instance, nonylphenol and octylphenol, structurally related to this compound, are commonly detected in wastewater treatment plant (WWTP) effluent, with concentrations of nonylphenol in the U.S. generally ranging from 0.2 to 37 µg/L. sfei.org
Historically, this compound (under the name Dowicide 9) was used as a germicidal agent, indicating a potential for direct release into the environment through its application. service.gov.uk The environmental distribution of such phenols is governed by their physicochemical properties. A UK report on alkylphenols notes that longer-chain variants are generally more toxic to aquatic life and that there is very little information about the environmental occurrence of many specific types. mdpi.com For related compounds like 4-tert-butylphenol (B1678320), fugacity models predict that if released to water, a vast majority (over 95%) would remain in the aquatic phase, with smaller percentages partitioning to air and soil. mdpi.com Given the structural similarities, a similar distribution pattern might be anticipated for this compound.
Degradation Pathways in Environmental Matrices
The persistence and transformation of this compound in the environment are dictated by both biological and chemical degradation processes.
Biodegradation Mechanisms and Microbial Metabolism
Microbial metabolism is a key process in the breakdown of phenolic compounds in the environment. researchgate.netigi-global.com Specific research has identified this compound as a substrate for certain flavin-dependent enzymes, highlighting a direct pathway for its biodegradation. researchgate.net
Studies have shown that vanillyl alcohol oxidase (VAO) from the fungus Penicillium simplicissimum and eugenol (B1671780) oxidase (EUGO) from the bacterium Rhodococcus jostii RHA1 can oxidize this compound. researchgate.netnih.gov The enzymatic reaction involves the dehydrogenation of the cyclopentyl ring, yielding 4-(1-cyclopenten-1-yl)phenol as the sole, readily identifiable product. researchgate.net This transformation represents a crucial first step in the breakdown of the molecule, converting it into a new chemical entity. The reaction is catalyzed efficiently by these microbial enzymes, which are known to play a role in the degradation of lignin-derived aromatic compounds in nature. researchgate.netnih.gov
General studies on alkylphenol degradation suggest that the process often starts at the phenolic moiety rather than the alkyl chain. ut.ac.ir Furthermore, the structure of the alkyl group can influence biodegradability; for example, branched nonylphenols tend to be more persistent than their linear counterparts. researchgate.net
Photodegradation and Chemical Transformation in Aquatic Systems
Photodegradation, driven by sunlight, is another significant pathway for the transformation of phenolic compounds in aquatic environments. While specific studies on the photodegradation of this compound are not widely available, research on similar alkylphenols, such as 4-tert-butylphenol (4-t-BP), provides valuable insights.
The photolysis of 4-t-BP in water can proceed through two main routes: direct photolysis and indirect photolysis mediated by hydroxyl radicals (•OH).
Direct Photolysis : Involves the absorption of UV light by the molecule itself, leading to the formation of products like 4-tert-butylcatechol (B165716) and dimers.
Indirect Photolysis : Occurs when hydroxyl radicals, highly reactive species present in natural waters, attack the phenol (B47542). This process also yields 4-tert-butylcatechol and hydroquinone, and can lead to the breaking of the aromatic ring.
General studies on phenol photodegradation using semiconductor catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) show that these processes can effectively mineralize the pollutants. These advanced oxidation processes are relevant for wastewater treatment and demonstrate that chemical transformation can lead to the complete breakdown of phenolic structures. It is plausible that this compound undergoes similar photocatalytic degradation pathways in sunlit surface waters.
Ecotoxicity Assessment
The potential ecological impact of this compound has been evaluated through toxicity testing on model organisms and predictive computational models.
Aquatic Toxicity to Model Organisms, e.g., Tetrahymena pyriformis
The ciliated protozoan Tetrahymena pyriformis is a standard model organism for assessing the aquatic toxicity of chemicals. ut.ac.ir The toxicity is typically measured as the 50% growth inhibition concentration (IGC₅₀), often expressed in logarithmic form (pIGC₅₀).
This compound has been included in several large datasets of phenolic compounds tested for their toxicity to T. pyriformis. These studies are fundamental for understanding the compound's baseline toxicity and for developing predictive models. The experimental toxicity value for this compound provides a benchmark for its potential to harm aquatic microorganisms.
| Compound | CAS Number | Test Organism | Endpoint | Toxicity Value (pIGC₅₀, log(1/mmol/L)) | Reference |
|---|---|---|---|---|---|
| This compound | 1518-83-8 | Tetrahymena pyriformis | 40-48h Growth Inhibition | 1.29 |
Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR) for Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity (including toxicity) of chemicals based on their molecular structure. ut.ac.ir These models are crucial for screening large numbers of chemicals for potential hazards without extensive animal testing.
Numerous QSAR studies have been developed for predicting the aquatic toxicity of phenols to Tetrahymena pyriformis, and this compound is frequently included in the datasets used to build and validate these models. ut.ac.ir These models typically use a variety of molecular descriptors to quantify different aspects of the chemical structure.
Key findings from these modeling studies include:
Importance of Hydrophobicity : Descriptors related to the octanol-water partition coefficient (log Kₒw or log P) are consistently found to be significant predictors of toxicity for phenols. This indicates that the ability of a chemical to partition from water into a biological membrane is a key driver of its toxic effect.
Role of Electronic and Topological Properties : Besides hydrophobicity, other descriptors that account for electronic properties and molecular shape (electrotopological properties) improve the predictive power of the QSAR models.
Model Performance : Various statistical methods, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS), have been used to create robust models. For datasets including this compound, QSAR models have achieved good statistical performance, explaining a high percentage of the variance in toxicity data.
| Compound | log Kₒw (Experimental) | Predicted Property | Modeling Approach | Key Descriptors | Reference |
|---|---|---|---|---|---|
| This compound | 3.67 | Toxicity to T. pyriformis (pIGC₅₀) | MLR, PLS | log P, Electrotopological indices (e.g., SHCsatu, Scarboxylicacid) |
These predictive models are valuable for assessing the risk of related phenolic compounds for which experimental data may be lacking and for understanding the mechanisms driving their toxicity.
Terrestrial Ecotoxicity Studies
Information regarding the direct impact of this compound on terrestrial ecosystems is not extensively documented in publicly available scientific literature. Ecotoxicological assessments for many chemical substances often prioritize aquatic environments, leading to a noticeable data gap for soil-dwelling organisms and terrestrial plants.
In the absence of specific studies on this compound, risk assessments for structurally similar compounds, such as 4-tert-pentylphenol, have resorted to estimating the Predicted No-Effect Concentration (PNEC) for soil. This estimation is typically derived from aquatic toxicity data through equilibrium partitioning methods. For 4-tert-pentylphenol, this approach resulted in a screening PNECsoil of 0.084 mg/kg wet weight. service.gov.uk This methodology, while necessary due to data deficiencies, highlights the uncertainty surrounding the compound's actual effects on the terrestrial environment.
General studies on other phenolic compounds and pesticides indicate potential impacts on terrestrial organisms. For instance, various pesticides have been shown to affect soil microbial activity, including respiration and nitrification, though the effects are highly dependent on the specific chemical, its concentration, and soil type. nih.govzsp.com.pkmuni.cz Earthworms, which are crucial for soil health, are known to be sensitive to chemical contaminants. usda.govorgprints.org Exposure to certain pesticides can lead to a range of adverse effects in earthworms, from mortality to sublethal impacts on growth, reproduction, and behavior. frontiersin.orgresearchgate.net However, without direct testing of this compound on these organisms, its specific terrestrial ecotoxicity profile remains uncharacterized.
Similarly, while the phytotoxicity of some substituted cyclopentylphenols has been evaluated in specific agricultural contexts, such as the control of apple powdery mildew, this does not provide a broader understanding of its potential impact on non-target terrestrial plants within an ecosystem. researchgate.net
Bioaccumulation and Biotransformation in Ecological Systems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Biotransformation refers to the metabolic conversion of foreign compounds (xenobiotics) within an organism.
Studies on the uptake of C4 to C7 alkylated phenols in Atlantic cod (Gadus morhua) have shown that these substances are bioconcentrated from seawater, with modeled BCF values ranging from 100 to 500. offshorenorge.no The same study indicated that the bile appears to be a major route of excretion and that the biological half-life of these compounds is relatively short, between 10 and 18 hours. offshorenorge.no Absorption efficiency from dietary exposure was found to be poor. offshorenorge.no For 4-n-pentylphenol, a structurally similar compound, a BCF of 159 has been reported. offshorenorge.no
Biotransformation of this compound has been observed in microbial systems. It has been identified as a substrate for the flavin-dependent enzymes vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO), which are involved in the oxidation of para-substituted phenols. researchgate.netresearchgate.net This indicates that microorganisms possessing these or similar enzymes can metabolically alter the compound, which is a critical process in its environmental degradation. In one study, the oxidation of this compound by VAO and EUGO was confirmed. researchgate.net
While specific metabolic pathways in ecological receptors like fish or invertebrates are not detailed in the available literature for this compound, information on a known human metabolite exists. The compound can be metabolized to (2S,3S,4S,5R)-6-(4-cyclopentylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, which is a glucuronide conjugate. nih.gov Glucuronidation is a common detoxification pathway in vertebrates, suggesting a potential route for its biotransformation and excretion in wildlife as well.
The following table provides a summary of bioaccumulation data for compounds structurally related to this compound.
Table 1: Bioaccumulation Data for Structurally Related Alkylphenols
| Compound | Log Kow | Bioconcentration Factor (BCF) | Species | Finding |
|---|---|---|---|---|
| 4-tert-Butylphenol | 3.3 industrialchemicals.gov.au | 120 L/kg | Leuciscus idus melanotus (Orfe) | Low potential to bioconcentrate. industrialchemicals.gov.au |
| 4-tert-Pentylphenol | 3.9 industrialchemicals.gov.au | ~210 (Estimated) | Aquatic Organisms | High potential for bioconcentration. nih.gov |
| 4-n-Pentylphenol | Not Specified | 159 offshorenorge.no | Not Specified | Moderate bioconcentration. |
| C4-C7 Alkylphenols | Not Specified | 100-500 (Modeled) | Gadus morhua (Atlantic cod) | Substantial uptake and bioconcentration from seawater. offshorenorge.no |
Advanced Analytical and Characterization Techniques in 4 Cyclopentylphenol Research
Spectroscopic Characterization (Beyond Basic Identification)
Advanced spectroscopic techniques provide in-depth information about the molecular structure, conformation, and electronic properties of 4-Cyclopentylphenol and its related compounds.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for basic structural confirmation, advanced 2D NMR techniques are indispensable for the unambiguous structural elucidation of complex this compound derivatives. ipb.ptresearchgate.net These methods resolve overcrowded signals and reveal through-bond and through-space correlations between nuclei. ipb.pt
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, helping to establish the connectivity of atoms within the cyclopentyl ring and the aromatic system of a this compound derivative.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons. This is particularly useful for differentiating between the various CH, CH₂, and CH₃ groups in complex derivatives. chemrxiv.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. This is critical for connecting different structural fragments of a molecule, for instance, linking substituents to the phenol (B47542) ring or establishing the position of functional groups on the cyclopentyl moiety. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect through-space interactions between protons that are in close proximity (< 5 Å), which is vital for determining the stereochemistry and conformation of this compound derivatives. nanalysis.com For example, NOESY or ROESY can be used to establish the relative orientation of substituents on the cyclopentyl ring or to determine the conformation of the cyclopentyl group relative to the phenol ring. chemrxiv.orgugent.be While NOESY is effective for molecules of various sizes, ROESY can be particularly advantageous for medium-sized molecules where the NOE enhancement might be close to zero. chemrxiv.orgugent.be
These advanced NMR methods, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of novel derivatives, identifying isomers, and studying their conformational dynamics in solution. ipb.pt
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites and transformation products of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. thermofisher.com This capability is fundamental in distinguishing between different molecules that may have the same nominal mass.
When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of complex mixtures, such as those from biological matrices or environmental samples, prior to mass analysis. For instance, a known human metabolite of this compound has been identified as (2S,3S,4S,5R)-6-(4-cyclopentylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. The identification of such metabolites is crucial for understanding the biotransformation pathways of the parent compound.
The general workflow for metabolite identification using LC-HRMS involves:
Incubation of the parent compound (this compound) with a biological system, such as human liver microsomes. thermofisher.com
Analysis of the incubation mixture using LC-HRMS to separate potential metabolites.
Comparison of the full scan mass spectra of the sample with a control to identify potential metabolite peaks.
Determination of the accurate mass and, consequently, the elemental formula of the potential metabolites.
Further structural confirmation using tandem mass spectrometry (MS/MS), where the metabolite ions are fragmented to produce a characteristic pattern that can be used to elucidate the structure. thermofisher.com
The following table provides an example of the kind of data generated in an HRMS analysis for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | eaht.org |
| Exact Mass | 162.10446 Da | eaht.org |
| Measured m/z | 161.09664 ([M-H]⁻) | eaht.org |
This interactive table showcases typical data obtained from HRMS analysis.
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. igntu.ac.in This technique can provide precise information on bond lengths, bond angles, and the conformation of molecules, which is unattainable by other analytical methods. For this compound research, this technique is invaluable for studying its derivatives or its complexes with other molecules, such as proteins or other host molecules. ugent.bescispace.com
The process involves several key steps:
Crystallization: A highly purified sample of the this compound derivative or complex is crystallized from a suitable solvent. This is often the most challenging step. ugent.be
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays, often from a synchrotron source for higher intensity. saromics.com The crystal is rotated, and the resulting diffraction pattern is recorded on a detector. ugent.be
Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to solve the "phase problem" and generate an electron density map of the molecule. mdpi.com A molecular model is then built into this map and refined to best fit the experimental data. ugent.be
While specific crystal structures of this compound complexes are not widely reported, studies on structurally related substituted phenols demonstrate the power of this technique. For example, the crystal structures of various substituted phenol derivatives have been determined, revealing how different functional groups influence the crystal packing through interactions like hydrogen bonding. researchgate.netiucr.orgresearchgate.net In the context of drug design, co-crystallization of a ligand with its target protein can reveal the specific binding interactions at an atomic level. scispace.com For instance, the analysis of enzyme-inhibitor complexes has shown how a phenolic ligand is oriented within the active site. nih.gov Such insights are crucial for understanding molecular recognition and for the rational design of new derivatives with specific properties.
High-Resolution Mass Spectrometry for Metabolite and Product Identification
Chromatographic Separation and Purity Assessment
Chromatographic techniques are central to the analysis of this compound, enabling its separation from complex mixtures and the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound and its derivatives. The development of a robust HPLC method is essential for quality control and for analyzing samples from various matrices. mdpi.com
Key steps and parameters in HPLC method development for this compound include:
Column Selection: Reversed-phase chromatography is commonly employed for phenolic compounds. A C18 column is a typical first choice, offering good retention and separation based on hydrophobicity. For more complex separations, other stationary phases might be explored. nih.gov
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The ratio of these solvents is adjusted to achieve optimal retention time and resolution. Gradient elution, where the mobile phase composition is changed during the run, is often necessary for separating mixtures with components of varying polarity. dphen1.com
Detector Selection: A Diode Array Detector (DAD) is frequently used, as it can acquire UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.comnih.gov For higher sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be employed, as phenols often exhibit natural fluorescence. nih.govnih.gov
Sample Preparation: Proper sample preparation is crucial to remove interfering substances from the matrix (e.g., in milk or water samples). mdpi.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often used to clean up the sample and concentrate the analytes before HPLC analysis. mdpi.comnih.gov
The table below summarizes typical parameters for an HPLC method for analyzing alkylphenols.
| Parameter | Typical Condition |
| Column | C18, mixed-mode C18/SCX nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient mdpi.comnih.gov |
| Detector | DAD (e.g., at 279 nm) or Fluorescence (e.g., Ex: 220 nm, Em: 315 nm) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Injection Volume | 10-20 µL |
This interactive table provides a summary of common HPLC conditions for alkylphenol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, which may have limited volatility, derivatization is often employed to enhance their thermal stability and chromatographic properties. eaht.orgkoreascience.kr
The GC-MS analysis workflow for trace levels of this compound typically involves:
Extraction: The analyte is first extracted from the sample matrix (e.g., water or soil) using techniques like stir bar sorptive extraction (SBSE) or solid-phase extraction (SPE). eaht.orgnih.gov
Derivatization: The hydroxyl group of the phenol is converted into a less polar and more volatile ether or ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, or an acylating agent like acetic anhydride (B1165640). nih.gov This step can significantly improve sensitivity. For example, derivatization of alkylphenols to their isobutoxycarbonyl derivatives has been shown to be effective. eaht.org
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The temperature of the GC oven is programmed to increase over time to elute the compounds based on their boiling points and interactions with the stationary phase.
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).
For trace analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte, which dramatically increases the signal-to-noise ratio and lowers the detection limits compared to full scan mode. eaht.orgkoreascience.kr The use of tandem mass spectrometry (GC-MS/MS) with selected reaction monitoring (SRM) can provide even greater selectivity and sensitivity for analysis in complex matrices. thermofisher.com
Thin-Layer Chromatography (TLC) for Isomer Resolution
Thin-Layer Chromatography (TLC) is a crucial analytical technique for the separation and identification of isomers of cyclopentylphenol. In the synthesis of these compounds, the production of isomeric impurities is common, making resolution essential for quality control and ensuring the purity of the desired isomer. tandfonline.com A specific TLC system has been developed for the effective resolution of 2-, 3-, and this compound. tandfonline.com
The method utilizes commercially available precoated silica (B1680970) gel 60, F254 TLC plates as the stationary phase. tandfonline.com For the mobile phase, a two-component solvent system consisting of chloroform (B151607) and ethyl acetate (B1210297) in a 95:5 (v/v) ratio is employed. tandfonline.com Samples are typically prepared in methanol at a concentration of 10 mg/ml, and 10-microliter aliquots are applied to the plate. tandfonline.com The separation is achieved by allowing the solvent front to travel 15 cm from the point of application, a process that takes approximately 90 minutes. tandfonline.com
After development, the plate is dried and visualized first under short-wavelength ultraviolet light and then after exposure to iodine vapor. This reveals the separated cyclopentylphenols as purple spots against a yellowish-green fluorescent background. tandfonline.com The separation is based on the differential adsorption of the isomers to the silica gel. The 2-alkylphenol derivative is less strongly adsorbed due to the "ortho effect," resulting in faster movement up the plate compared to the 3- and 4-isomers. tandfonline.com
This TLC method is sensitive enough to allow for the quantitation of 3- and this compound as impurities in a 2-cyclopentylphenol (B118607) sample at a level of 0.1%. tandfonline.com The distinct retention factor (Rf) values for each isomer enable their clear identification and semi-quantitation. tandfonline.com
Table 1: TLC Separation of Cyclopentylphenol Isomers
| Isomer | Rf Value |
| 2-Cyclopentylphenol | 0.65 |
| 3-Cyclopentylphenol | 0.51 |
| This compound | 0.44 |
Data sourced from Atkins et al. (1983). The Rf values were obtained using a silica gel stationary phase and a chloroform:ethyl acetate (95:5) mobile phase. tandfonline.com
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful in silico tools to investigate the properties and interactions of this compound at a molecular level, offering insights that complement experimental research.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory, are instrumental in studying the electronic structure and reactivity of molecules like this compound. nih.govmdpi.com These calculations can determine ground-state properties from the electron density function, providing a detailed understanding of the molecule without direct experimentation. mdpi.com
By applying these methods, researchers can calculate various properties of this compound:
Electronic Properties: The distribution of electrons within the molecule, its dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO) can be determined. These are fundamental to understanding its reactivity.
Spectroscopic Properties: Quantum chemical calculations can simulate vibrational (infrared) and electronic (ultraviolet-visible) spectra, aiding in the interpretation of experimental spectroscopic data. nih.gov
Reactivity Descriptors: Parameters such as local softness can be calculated to predict the regioselectivity of chemical reactions, for instance, in electrophilic or nucleophilic attacks on the phenol ring. mdpi.com
These theoretical approaches are foundational for predicting how this compound will behave in different chemical environments and for interpreting its physical and chemical properties. aspbs.com
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org In the context of this compound, MD simulations can provide profound insights into its interactions with biological macromolecules, such as enzymes. osti.gov
The process involves creating a computational model of the system, which includes the enzyme, the ligand (this compound), and the surrounding solvent (typically water). nih.gov The simulation then calculates the trajectories of these particles by solving Newton's equations of motion, revealing dynamic information that is often inaccessible through static experimental methods. chemrxiv.org
Key applications of MD simulations for this compound include:
Binding Pathway and Mechanism: Simulating the process of this compound entering an enzyme's active site can reveal the pathway it takes and the key amino acid residues involved in guiding it. nih.gov
Conformational Changes: MD can show how the enzyme's structure changes upon binding to this compound, which is crucial for understanding the mechanism of action or inhibition. nih.gov
Binding Stability: By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) over the course of the simulation, the stability of the enzyme-substrate complex can be assessed. nih.gov
These simulations help to unravel the molecular-level mechanisms of substrate binding and can guide the rational design of new molecules with improved or altered enzymatic interactions. osti.gov
Docking Studies for Biological Target Identification and Ligand Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). globalresearchonline.net This technique is central to drug discovery and chemical biology for identifying potential biological targets and understanding binding interactions. nih.gov
Docking studies can be applied in two primary ways for this compound research:
Forward Docking: If a potential protein target is known, docking can be used to predict the most likely binding pose of this compound within the protein's active or allosteric site. Scoring functions are used to rank different poses based on their calculated binding affinity, which helps in understanding the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. globalresearchonline.net
Reverse Docking (Target Fishing): When the biological target of this compound is unknown, reverse docking can be employed. nih.gov In this approach, the this compound molecule is computationally screened against a large library of 3D protein structures. mdpi.com Proteins that are predicted to bind the molecule with high affinity are identified as potential biological targets, which can then be validated experimentally. nih.gov This is a powerful method for elucidating a compound's mechanism of action or identifying potential off-target effects. nih.govmdpi.com
These in silico screening methods significantly reduce the time and cost associated with experimental screening and provide a structural basis for understanding the biological activity of this compound. nih.govpatsnap.com
In Silico Toxicity Prediction and QSAR Modeling
In silico toxicity prediction uses computational models to assess the potential adverse effects of chemicals, reducing the need for extensive and costly animal testing. immunocure.useuropa.eu A primary method in this field is the Quantitative Structure-Activity Relationship (QSAR) modeling. biorxiv.org
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a toxicological endpoint. biorxiv.orgmdpi.com For this compound, a QSAR model for a specific type of toxicity (e.g., developmental toxicity, mutagenicity) would be developed as follows:
Data Collection: A dataset of structurally similar chemicals (e.g., other alkylphenols) with known experimental toxicity values is compiled. immunocure.us
Descriptor Calculation: For each chemical in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. europa.eu
Model Building: A statistical model (e.g., multiple linear regression, decision tree forest) is created that finds the best correlation between the calculated descriptors and the measured toxicity. mdpi.comnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable for regulatory purposes. nih.gov
Once a validated QSAR model is established, the molecular descriptors for this compound can be calculated and fed into the model to predict its potential toxicity without performing the actual experiment. immunocure.useuropa.eu This approach is a key component of modern chemical risk assessment.
Industrial and Commercial Research Perspectives
Production Scale-Up and Process Optimization
The industrial synthesis of 4-Cyclopentylphenol, like its isomers, is primarily achieved through the Friedel-Crafts alkylation of phenol (B47542) with a cyclopentylating agent, such as cyclopentanol (B49286) or cyclopentyl chloride. ontosight.ai For large-scale production, process optimization focuses on maximizing yield and selectivity for the para-substituted product while minimizing the formation of ortho- and di-substituted byproducts.
Key parameters influencing the efficiency and selectivity of the alkylation reaction include the choice of catalyst, reaction temperature, and the molar ratio of reactants. While laboratory-scale synthesis might achieve high yields under specific conditions, industrial-scale production necessitates a focus on cost-effective and reusable catalysts, as well as efficient solvent recovery processes to reduce production costs. For instance, in related phenolic alkylation processes, the use of solid acid catalysts like Montmorillonite K10 has shown to favor ortho-selectivity, suggesting that specific catalytic systems are crucial for directing the substitution to the desired para-position in this compound synthesis.
A comparison of laboratory versus industrial-scale parameters for similar chemical processes highlights the shift in priorities. While lab-scale synthesis may prioritize achieving the highest possible yield, industrial processes balance yield with factors like reaction time, batch size, and waste management to ensure economic viability and compliance with environmental regulations.
Table comparing laboratory and industrial scale parameters for a typical alkylation process:
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | 0.5–1 kg | 500–1000 kg |
| Reaction Time | 8–10 hours | 24–36 hours |
| Yield | 70–75% | 80–85% |
| Catalyst | High-purity, often single-use | Reusable, cost-effective |
| Solvent Recovery | Often minimal | >90% recovery is common |
| Focus | High purity, proof of concept | Cost-efficiency, safety, sustainability |
Quality Control and Impurity Profiling
Ensuring the purity of this compound is critical, particularly when it is used as an intermediate in the synthesis of pharmaceuticals or other specialty chemicals. dss.go.th The primary impurities in the production of this compound are its positional isomers, 2-Cyclopentylphenol (B118607) and 3-Cyclopentylphenol, as well as unreacted phenol and di-alkylated products. dss.go.th
A variety of analytical techniques are employed for quality control and impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity by comparing the retention times of the main product with known standards. Thin-Layer Chromatography (TLC) has also been demonstrated as a simple and rapid method for separating the 2-, 3-, and this compound isomers, with a reported sensitivity of 0.1% for detecting the 3- and 4-isomers in a 2-cyclopentylphenol sample. dss.go.th
For structural confirmation and detailed characterization, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the specific arrangement of the cyclopentyl group and the hydroxyl group on the phenol ring.
Fourier-Transform Infrared (FTIR) Spectroscopy helps in identifying the characteristic functional groups, namely the phenolic -OH and the C-H bonds of the cyclopentyl ring.
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound and its impurities. mdpi.com
The development of robust analytical methods is crucial for process control during manufacturing and for ensuring that the final product meets the required specifications for its intended application. dss.go.thakjournals.com
Regulatory Considerations and Safety Assessments in Specific Applications
The regulatory landscape for chemical compounds like this compound is governed by various national and international bodies to ensure safety in handling, use, and environmental impact. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key legislative framework. europa.eumst.dk While specific regulations for this compound are not extensively detailed in the provided results, related compounds offer insight into the regulatory scrutiny applied to alkylphenols. For instance, 4-tert-butylphenol (B1678320) is prohibited in the cosmetic industry under EU legislation. mst.dk
In the United States, the Environmental Protection Agency (EPA) tracks and regulates chemical substances under the Toxic Substances Control Act (TSCA). epa.govepa.gov A related compound, 4-chloro-2-cyclopentylphenol, is listed on the TSCA inventory and is also noted as an active ingredient in pesticides. epa.govpops.int This indicates that cyclopentylphenol derivatives are subject to regulatory oversight concerning their potential environmental and health impacts.
Safety assessments for phenolic compounds are crucial due to their potential for skin and eye irritation, and respiratory effects upon inhalation. sigmaaldrich.comsigmaaldrich.cnaksci.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized hazard classifications. For this compound, these include warnings for skin irritation, serious eye irritation, and potential respiratory irritation. sigmaaldrich.comsigmaaldrich.cnnih.gov As with any chemical, proper handling procedures, including the use of personal protective equipment (PPE) such as gloves, eye shields, and respiratory protection where necessary, are essential. ontosight.aisigmaaldrich.comsigmaaldrich.cn
Some alkylphenols have been identified as potential endocrine disruptors, which has led to increased regulatory scrutiny. nih.govindustrialchemicals.gov.auiehconsulting.co.uk International bodies have concluded that compounds like 4-tert-butylphenol have endocrine-disrupting properties, which may lead to a push for the use of less hazardous alternatives in industrial applications. industrialchemicals.gov.au
Emerging Industrial Applications and Market Trends
While established applications exist, research continues to uncover new potential uses for this compound and related compounds. Its phenolic structure makes it a candidate for use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The unique combination of a hydroxyl group and a cyclopentyl group can be leveraged to create compounds with specific biological activities. ontosight.ai
One area of emerging interest is in biocatalysis, where enzymes are used to perform specific chemical transformations. Studies have identified this compound as a substrate for certain flavin-dependent para-phenol oxidases, such as vanillyl alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO). mdpi.comnih.gov These enzymes can oxidize this compound to 4-(1-cyclopenten-1-yl)phenol. mdpi.comnih.gov This enzymatic conversion opens up possibilities for the green synthesis of novel compounds and could be of interest for industrial applications seeking more sustainable manufacturing processes. nih.govresearchgate.net The development of enzyme variants with increased activity towards this compound further highlights the potential for its use in biocatalytic applications. mdpi.comnih.govmdpi.com
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Activities and Therapeutic Potential
Preliminary studies have indicated that 4-Cyclopentylphenol and its derivatives possess antimicrobial, antioxidant, and antitumor properties. ontosight.ai However, the full extent of its biological activities remains largely unexplored. Future research should focus on a systematic screening of this compound against a wider range of biological targets.
Some research has identified this compound as a new substrate for enzymes like vanillyl alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO), which are involved in the oxidation of para-substituted phenols. mdpi.commdpi.comresearchgate.net This suggests potential applications in biocatalysis and the enzymatic synthesis of valuable compounds. mdpi.com Further studies could investigate the interaction of this compound with other enzymes and cellular pathways to uncover novel therapeutic applications. For instance, its phenolic structure makes it a candidate for studying enzyme interactions and metabolic pathways. There is also ongoing research into its potential use in developing antihypertensive drugs.
Additionally, this compound has been identified as a potential endocrine disruptor, warranting further investigation into its mechanisms of action and potential health implications. iehconsulting.co.uknih.gov A deeper understanding of its structure-activity relationship could guide the development of new therapeutic agents with improved efficacy and reduced side effects.
Development of Advanced Materials with Tunable Properties
The distinct molecular architecture of this compound makes it a promising building block for the synthesis of advanced materials. ontosight.ai Its cyclopentyl group can influence the physical properties of polymers, such as their thermal stability and mechanical strength. Future research could explore the incorporation of this compound into various polymer backbones, including polyesters and polyamides, to create materials with tailored properties for specific applications. ontosight.ai
The reactivity of the phenol (B47542) group allows for further chemical modifications, opening possibilities for the development of functional materials. For example, derivatization of the hydroxyl group could lead to the creation of novel liquid crystals, photoactive materials, or polymer additives that enhance performance. Investigating the self-assembly properties of this compound derivatives could also lead to the design of new supramolecular structures with unique optical or electronic properties.
Green Chemistry Innovations in Synthesis and Application
Developing environmentally friendly methods for the synthesis and application of this compound is a critical area for future research. While traditional methods like Friedel-Crafts alkylation are used, they often involve harsh conditions and hazardous reagents. ontosight.ai Future efforts should focus on developing greener synthetic routes, such as those employing solid acid catalysts or enzymatic processes, to minimize waste and environmental impact. researchgate.net
Comprehensive Environmental Risk Assessment and Remediation Strategies
As with many industrial chemicals, a thorough understanding of the environmental fate and potential risks of this compound is necessary. While some data on related alkylphenols exists, specific information on the persistence, bioaccumulation, and toxicity of this compound is limited. service.gov.ukigi-global.com Future studies should aim to fill these knowledge gaps through comprehensive environmental risk assessments. This includes investigating its biodegradability in different environmental compartments (soil, water, and air) and its potential for long-range transport. service.gov.uk
In the event of environmental contamination, effective remediation strategies will be required. Research could focus on developing biological or chemical methods for the degradation of this compound. This might involve identifying microorganisms capable of metabolizing the compound or developing advanced oxidation processes to break it down into less harmful substances.
Integration of Multi-Omics Approaches in Biological Studies
To gain a deeper and more systemic understanding of the biological effects of this compound, the integration of multiple "omics" technologies is a promising future direction. nanoinformatix.eunih.gov Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes that occur in an organism upon exposure to this compound. researchgate.netnih.gov
By combining these datasets, researchers can identify the specific pathways and biological networks affected by this compound. nih.gov This can help to elucidate its mechanism of action, identify potential biomarkers of exposure or effect, and build predictive models for its toxicity. nih.govresearchgate.net Such a systems toxicology approach would be invaluable for both assessing its potential risks and uncovering new therapeutic opportunities. nanoinformatix.eu The application of these technologies can revolutionize how the toxicity of chemicals like this compound is understood and managed. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
